
4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azido group, hydroxyl groups, and a pyrrolo-pyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo-pyrimidine core, followed by the introduction of the azido group and hydroxyl groups through specific reagents and conditions. Common reagents used in these steps include azides, hydroxylating agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the azido group may produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules. The azido group, in particular, can be used in bioorthogonal chemistry for labeling and tracking biological processes.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a precursor for other valuable chemicals.
Mecanismo De Acción
The mechanism by which 4-Amino-7-(3-azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid, amide exerts its effects would depend on its specific interactions with molecular targets. The azido group may participate in click chemistry reactions, while the pyrrolo-pyrimidine core may interact with nucleic acids or proteins, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid: Lacks the azido and hydroxyl groups.
7-(3-Azido-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine: Lacks the amino and carboxylic acid groups.
Uniqueness
The presence of both the azido group and the hydroxyl groups in the tetrahydrofuran ring, along with the pyrrolo-pyrimidine core, makes this compound unique. These functional groups provide diverse reactivity and potential for various applications.
Propiedades
Número CAS |
127880-87-9 |
|---|---|
Fórmula molecular |
C12H14N8O4 |
Peso molecular |
334.29 g/mol |
Nombre IUPAC |
4-amino-7-[(2R,3S,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H14N8O4/c13-9-6-4(10(14)23)1-20(11(6)17-3-16-9)12-7(18-19-15)8(22)5(2-21)24-12/h1,3,5,7-8,12,21-22H,2H2,(H2,14,23)(H2,13,16,17)/t5-,7+,8-,12-/m1/s1 |
Clave InChI |
BCPNQDQDFLHWOD-ADVRJHOBSA-N |
SMILES isomérico |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])N)C(=O)N |
SMILES canónico |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)N=[N+]=[N-])N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


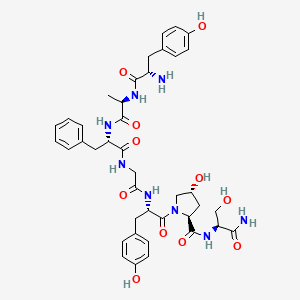
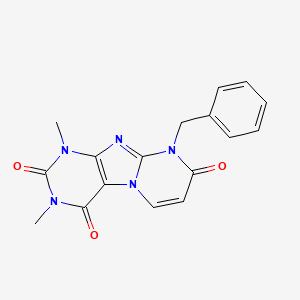
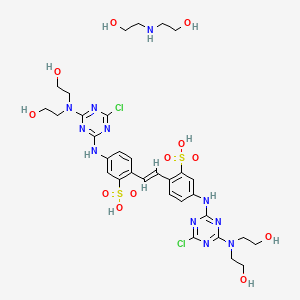

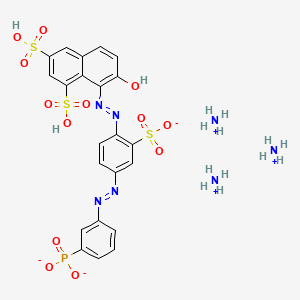


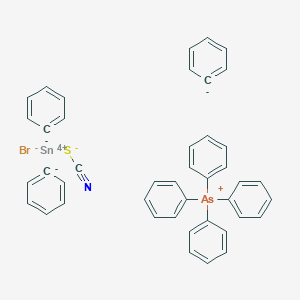
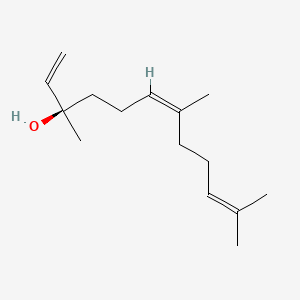

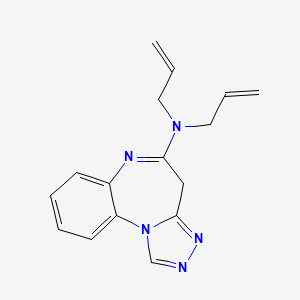
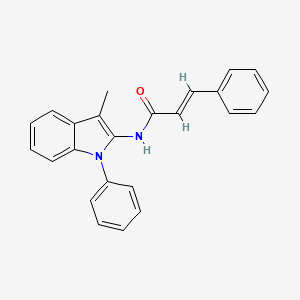
![1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12721101.png)

